1-Chloro-4-(2,2,2-trifluoroethoxy)benzene

Description

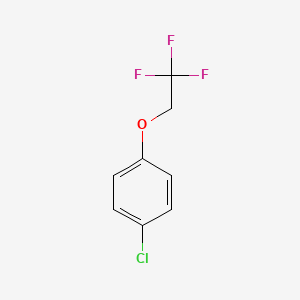

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the opposing para position. The trifluoroethoxy group is a strong electron-withdrawing substituent due to the electronegativity of fluorine atoms, rendering the aromatic ring highly electron-deficient. This electronic configuration enhances stability against electrophilic attack while increasing reactivity in nucleophilic substitution or coupling reactions. The compound’s molecular formula is C₈H₆ClF₃O, with a molecular weight of 210.58 g/mol (calculated).

Properties

IUPAC Name |

1-chloro-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVDOKLDWNIZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548869 | |

| Record name | 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80054-80-4 | |

| Record name | 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 4-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Scientific Research Applications

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic sites . The chloro group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Electronic Effects

- Trifluoroethoxy (-OCH₂CF₃) vs. Trifluoromethoxy (-OCF₃) : The trifluoroethoxy group in the target compound has a longer alkyl chain, slightly reducing its electron-withdrawing strength compared to trifluoromethoxy (e.g., ). However, both groups significantly deactivate the benzene ring, directing reactions to meta/para positions .

- Nitro (-NO₂) and Trifluoromethyl (-CF₃): Compounds with nitro groups () exhibit stronger electron withdrawal than trifluoroethoxy, increasing reactivity in substitution reactions. Trifluoromethyl groups () provide steric bulk and moderate electron withdrawal .

Steric and Lipophilicity Considerations

- The trifluoroethoxy group in the target compound offers moderate steric hindrance compared to bulkier substituents like trichloromethoxy (-OCCl₃, ) or tetrafluoroethoxy (-OCHF₂CF₂, ).

- Fluorinated substituents generally increase lipophilicity (log P), enhancing membrane permeability. For example, the tetrafluoroethoxy analog () is more lipophilic than the target compound due to additional fluorine atoms .

Stability and Reactivity

- Metabolic Stability : Fluorinated compounds (e.g., ) resist oxidative degradation better than chlorinated analogs () due to stronger C-F bonds .

- Heavy Atom Effects : Iodine in and bromine in may facilitate applications in radiochemistry or photoluminescence .

Research Findings and Trends

Synthetic Routes : Gram-scale synthesis methods for fluorinated aromatics (e.g., ) often involve Ullmann coupling or nucleophilic aromatic substitution, leveraging the reactivity of electron-deficient rings .

Environmental Impact : Chlorinated compounds () raise concerns about persistence and toxicity, whereas fluorinated analogs are increasingly favored for greener chemistry .

Structure-Activity Relationships: Minor substituent changes (e.g., -OCH₂CF₃ vs. -OCF₃) significantly alter bioactivity, as seen in pesticide efficacy studies .

Biological Activity

1-Chloro-4-(2,2,2-trifluoroethoxy)benzene, also known as para-chlorobenzotrifluoride, is a fluorinated aromatic compound that has gained attention for its potential biological activity. This compound is characterized by the presence of a chlorine atom and a trifluoroethoxy group attached to a benzene ring, which may influence its interactions with biological systems.

- Chemical Formula : C9H8ClF3O

- CAS Number : 45790965

- Molecular Weight : 232.6 g/mol

- Structure : The compound features a benzene ring substituted with a chlorine atom at the para position and a trifluoroethoxy group.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules. The presence of the trifluoroethoxy group may enhance lipophilicity and alter binding affinities towards enzymes and receptors, potentially affecting numerous biochemical pathways.

Toxicological Studies

Recent studies have highlighted several toxicological effects associated with this compound:

- Acute Toxicity : Inhalation exposure to high concentrations has been linked to liver hypertrophy and kidney damage in rodent models. Notably, the National Toxicology Program (NTP) reported significant liver and kidney effects at doses as low as 50 mg/kg body weight per day .

- Sensitization Potential : Studies indicate that the compound exhibits weak sensitization potential, with stimulation indices (SI) suggesting mild immunological responses upon dermal exposure .

- Reproductive Effects : High-dose inhalation studies have raised concerns regarding potential reproductive toxicity, necessitating further investigation into its effects on human health .

Environmental Impact

This compound has been detected in various environmental media, including wastewater and drinking water sources. Its presence in these matrices raises concerns about human exposure and ecological risks. The chemical has been identified as a contaminant of emerging concern (CEC), warranting additional studies to assess its environmental fate and transport .

Case Study 1: Contamination in Water Sources

A case study conducted by the Interstate Technology & Regulatory Council (ITRC) documented the detection of this compound in drinking water wells used by local communities. The study emphasized the need for comprehensive risk assessments due to its potential health effects and the observed contamination levels .

Case Study 2: Industrial Exposure

In an industrial setting, workers were found to be exposed to this chemical through inhalation and dermal contact during manufacturing processes. Health assessments indicated increased liver enzyme levels among exposed workers, highlighting the necessity for monitoring occupational exposure limits .

Summary of Toxicological Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.